molecular formula C12H10N4 B3823419 8-Benzylpurine

8-Benzylpurine

Cat. No.: B3823419
M. Wt: 210.23 g/mol
InChI Key: ACIMMUMVJWYEMF-UHFFFAOYSA-N
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Description

8-Benzylpurine is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring this compound is characterized by the presence of a benzyl group attached to the eighth position of the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzylpurine typically involves the alkylation of purine derivatives. One common method is the reaction of purine with benzyl halides under basic conditions. For instance, purine can be reacted with benzyl chloride in the presence of a base such as potassium carbonate to yield this compound. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques. Continuous flow biocatalysis, for example, can be employed to synthesize purine nucleoside esters, which can then be further modified to produce this compound. This method offers advantages such as improved yields, reduced reaction times, and the use of green solvents .

Chemical Reactions Analysis

Types of Reactions: 8-Benzylpurine undergoes various chemical reactions, including:

    Oxidation: Oxidation reactions can convert this compound to its corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be used to modify the purine ring or the benzyl group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound N-oxide, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

8-Benzylpurine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Benzylpurine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For instance, it may inhibit purine nucleoside phosphorylase, an enzyme involved in purine metabolism, thereby exerting its biological effects .

Comparison with Similar Compounds

    6-Benzylaminopurine: A synthetic cytokinin used in plant growth regulation.

    8-Azaguanine: An antimetabolite with antineoplastic activity.

    8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.

Comparison: 8-Benzylpurine is unique due to its specific benzyl substitution at the eighth position, which imparts distinct chemical and biological properties. Unlike 6-Benzylaminopurine, which is primarily used in plant biology, this compound has broader applications in medicine and industry. Compared to 8-Azaguanine and 8-Hydroxyquinoline, this compound offers a different mechanism of action and target specificity, making it a valuable compound for diverse research applications .

Properties

IUPAC Name

8-benzyl-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-2-4-9(5-3-1)6-11-15-10-7-13-8-14-12(10)16-11/h1-5,7-8H,6H2,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIMMUMVJWYEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=NC=NC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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